REACTION_SMILES
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[Br:22][c:23]1[cH:24][n:25][cH:26][cH:27][c:28]1[Cl:29].[C:16](=[O:17])([O-:18])[O-:19].[Cs+:20].[Cs+:21].[O:30]=[CH:31][N:32]([CH3:33])[CH3:34].[OH2:35].[n:1]1[c:2]([N:11]2[CH2:12][CH:13]([OH:15])[CH2:14]2)[cH:3][cH:4][c:5]2[cH:6][cH:7][cH:8][cH:9][c:10]12>>[n:1]1[c:2]([N:11]2[CH2:12][CH:13]([O:15][c:28]3[c:23]([Br:22])[cH:24][n:25][cH:26][cH:27]3)[CH2:14]2)[cH:3][cH:4][c:5]2[cH:6][cH:7][cH:8][cH:9][c:10]12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Clc1ccncc1Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cs+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cs+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OC1CN(c2ccc3ccccc3n2)C1
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Name
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Type
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product
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Smiles
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Brc1cnccc1OC1CN(c2ccc3ccccc3n2)C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |